Tridentate NNN Ligand Precursor: Complex Yield and Catalytic Mechanism
In a direct head-to-head comparison, the ruthenium(II) complex derived from the L3 ligand scaffold—constructed from 2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine functionalized with a pyridin-2-ylmethyl arm—was obtained in 82–87% isolated yield, identical to the yields achieved with the bis-triazole L1 and mixed triazole-pyridine L2 ligand systems [1]. All three Ru(II) complexes demonstrated air stability and 'excellent activity and selectivity in the hydrogenation of ketones and aldehydes,' with DFT calculations revealing that the L3-derived complex 3 operates through a distinct outer-sphere catalytic cycle rather than an inner-sphere mechanism, a mechanistic divergence that differentiates this scaffold from L1- and L2-based catalysts [1]. The crystal structure of the L3-based Ru complex was solved, confirming the facial N(amine),N(triazole),N(pyridine) coordination mode, which is unavailable with regioisomeric 1-phenyltriazole analogs where the phenyl occupies N1 rather than C4 [1].
| Evidence Dimension | Ruthenium(II) complex formation yield and catalytic mechanism |
|---|---|
| Target Compound Data | 82–87% isolated yield for Ru complex bearing L3 (2-(4-phenyl-1H-1,2,3-triazol-1-yl)-N-(pyridin-2-ylmethyl)ethan-1-amine); DFT-calculated outer-sphere catalytic cycle |
| Comparator Or Baseline | L1-derived Ru complex (bis-triazole ligand): 82–87% yield; L2-derived Ru complex (mixed triazole-pyridine): 82–87% yield; both proposed to operate via inner-sphere mechanism |
| Quantified Difference | Comparable synthetic yield (82–87%) across L1–L3, but distinct catalytic mechanism (outer-sphere vs. inner-sphere) for L3-derived complex 3 |
| Conditions | Ru(PPh₃)₃Cl₂ precursor, toluene reflux, 2 h; hydrogenation of ketones and aldehydes; DFT calculations at the stated level of theory |
Why This Matters
Comparable synthetic accessibility combined with a mechanistically distinct catalytic cycle means the L3 scaffold offers a differentiated reactivity profile for users developing selective hydrogenation catalysts, without sacrificing complexation efficiency.
- [1] Sole, R., Bortoluzzi, M., Spannenberg, A., Tin, S., Beghetto, V. & de Vries, J. G. Synthesis, characterization and catalytic activity of novel ruthenium complexes bearing NNN click based ligands. Dalton Trans. 48, 13580–13588 (2019). View Source
